molecular formula C7H12ClN5S B2405536 2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride CAS No. 1215685-33-8

2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride

Cat. No.: B2405536
CAS No.: 1215685-33-8
M. Wt: 233.72
InChI Key: FBEJWACZTJRFPC-UHFFFAOYSA-N
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Description

2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride is a fused heterocyclic compound containing a triazolo-thiadiazole core (S1/C1/N2/N1/C2/N3/N4/C3) with an ethyl group at position 3 and an ethylamine side chain at position 6, protonated as a hydrochloride salt . This compound belongs to a class of molecules known for their diverse pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties . Its synthesis typically involves the condensation of 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with carboxylic acid derivatives under POCl₃ catalysis, followed by neutralization and recrystallization (yield: 49%) .

Properties

IUPAC Name

2-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5S.ClH/c1-2-5-9-10-7-12(5)11-6(13-7)3-4-8;/h2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEJWACZTJRFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride typically involves multiple steps, starting with the formation of the triazolo[3,4-b][1,3,4]thiadiazole core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a strong acid or base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain consistent quality and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents onto the compound, altering its chemical behavior.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with different functional groups, which can be further utilized in various applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study various biological processes and pathways. It may also serve as a tool for probing enzyme activities or as a potential inhibitor for specific biological targets.

Medicine

In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer or infectious diseases.

Industry

In industry, this compound can be used in the development of new materials or as a component in various chemical processes. Its unique properties may make it suitable for use in specialized applications.

Mechanism of Action

The mechanism by which 2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The bioactivity of triazolothiadiazoles is highly dependent on substituents at positions 3 and 5. Key comparisons include:

Compound Name Position 3 Substituent Position 6 Substituent Key Activities Reference
Target Compound Ethyl Ethylamine hydrochloride Antimicrobial (broad-spectrum)
3-(α-Naphthylmethylene)-6-alkyl derivatives α-Naphthylmethylene Alkyl/Aryl Antibacterial, Herbicidal
3-Phenyl-6-phenyl derivatives Phenyl Phenyl Antifungal, Anti-inflammatory
3-Ethyl-6-(4-isobutylphenyl) derivative Ethyl 4-Isobutylphenyl Anti-inflammatory

Key Findings :

  • Ethylamine vs.
  • Antimicrobial Potency : Compounds with electron-withdrawing groups (e.g., trifluoromethyl) at position 3 exhibit enhanced antimicrobial activity, while ethylamine at position 6 may target bacterial membrane proteins .
Heterocyclic System Variations

Modifications to the fused ring system significantly alter pharmacological profiles:

Compound Name Core Structure Key Activities Reference
Target Compound [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole Antimicrobial
3-Phenyl-1H-pyrazol-5-amines [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine Anticancer
Imidazo[2,1-b]thiazole derivatives Imidazo-thiazole Antiviral
Selenopheno[2,3-d]pyrimidines Selenium-containing fused rings Antioxidant

Key Findings :

  • Thiadiazole vs. Thiadiazine : The thiadiazine ring in introduces an additional nitrogen, increasing hydrogen-bonding capacity but reducing thermal stability compared to the thiadiazole core .
  • Selenium Substitution: Selenium analogues (e.g., selenopheno-pyrimidines) show superior antioxidant activity due to selenium’s redox-active properties but exhibit higher toxicity .

Key Findings :

  • POCl₃ vs. HgO : HgO-based methods achieve higher yields but involve toxic heavy metals, whereas POCl₃ is more scalable for pharmaceutical production .
  • Multicomponent Reactions: Atom-economical approaches (e.g., ) improve efficiency but require precise stoichiometric control .

Biological Activity

The compound 2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride is a member of the thiadiazole and triazole family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₁₃N₅S
  • Molecular Weight : 185.28 g/mol
  • CAS Number : Not explicitly listed in the search results.
PropertyValue
Molecular FormulaC₇H₁₃N₅S
Molecular Weight185.28 g/mol
SolubilitySoluble in water
Melting PointNot reported

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and triazole moieties exhibit significant antimicrobial activity. A study conducted on various derivatives of thiadiazoles demonstrated their efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve the disruption of bacterial cell wall synthesis.

Anticancer Activity

Thiadiazole derivatives have shown promise in anticancer research. For instance, a derivative similar to our compound was tested against human cancer cell lines and exhibited cytotoxic effects. The compound induced apoptosis in cancer cells through the activation of caspase pathways .

Case Study: In Vivo Studies

In vivo studies on related compounds have provided insights into their biological activities. For example:

  • Study Title : "Antitumor Activity of Thiadiazole Derivatives"
  • Findings : A specific derivative demonstrated a significant reduction in tumor volume in xenograft models when administered at a dose of 50 mg/kg body weight .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell proliferation.
  • Induction of Oxidative Stress : The compound could induce oxidative stress in target cells leading to apoptosis.
  • Modulation of Signaling Pathways : It may alter signaling pathways associated with cell survival and apoptosis.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cells
In Vivo EfficacyReduces tumor volume in xenograft models

Q & A

Q. Q1: What are the common synthetic routes for preparing triazolo-thiadiazole derivatives like 2-{3-Ethyl-[1,2,4]triazolo[...]}-ethan-1-amine hydrochloride?

Methodological Answer: Triazolo-thiadiazoles are typically synthesized via cyclocondensation of 4-amino-3-mercaptotriazoles with electrophilic reagents (e.g., carboxylic acids or acyl chlorides) in the presence of POCl₃. For example, 4-amino-3-mercapto-5-ethyl-1,2,4-triazole reacts with substituted acids under reflux in POCl₃, followed by neutralization and recrystallization (yield ~49%) . Key steps include activating the carbonyl group for nucleophilic attack and optimizing solvent systems (e.g., ethanol-DMF mixtures).

Q. Q2: How is the crystal structure of this compound validated, and what intermolecular interactions stabilize its lattice?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous triazolo-thiadiazoles, SCXRD reveals planar triazolothiadiazole rings (max deviation: 0.013 Å) and dihedral angles (e.g., 74.34° between triazolothiadiazole and benzene rings). Weak C–H⋯π interactions and hydrogen bonds (C–H⋯N) consolidate the crystal lattice, forming chains along the b-axis .

Advanced Synthesis Optimization

Q. Q3: How can reaction yields be improved for triazolo-thiadiazole derivatives with bulky substituents?

Methodological Answer: Yields depend on steric and electronic effects. For bulky groups, use polar aprotic solvents (e.g., DMF) to enhance solubility and prolong reaction times (up to 24 hours). Catalytic amounts of triethylamine (Et₃N) can accelerate cyclization by deprotonating intermediates . For example, Et₃N-catalyzed reactions achieve ~70% yield for 7-arylhydrazono derivatives .

Q. Q4: What analytical techniques confirm the purity and identity of the hydrochloride salt form?

Methodological Answer:

  • Elemental Analysis: Verify C, H, N, S content (e.g., C 64.89%, H 6.97% ).
  • Spectroscopy: ¹H/¹³C NMR for amine protonation shifts (~δ 8–10 ppm for NH₃⁺) and FT-IR for N–H stretches (~2500–3000 cm⁻¹).
  • Mass Spectrometry: ESI-MS in positive mode detects [M+H]⁺ and chloride adducts.

Biological Activity Evaluation

Q. Q5: What methodologies assess the antimicrobial activity of triazolo-thiadiazole derivatives?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Time-Kill Assays: Monitor bactericidal kinetics over 24 hours.
  • Mechanistic Studies: Fluorescence-based assays (e.g., SYTOX Green uptake) to evaluate membrane disruption .

Q. Q6: How do structural modifications at the 3-ethyl and 6-amine positions influence bioactivity?

Methodological Answer:

  • 3-Ethyl Group: Enhances lipophilicity, improving membrane penetration (logP ~2.5).
  • 6-Amine Hydrochloride: Increases water solubility for in vivo studies. SAR studies show that electron-withdrawing groups at the 7-position boost antimicrobial potency (MIC reduction by 4–8×) .

Experimental Design and Data Analysis

Q. Q7: How should researchers design dose-response studies for in vivo toxicity evaluation?

Methodological Answer:

  • Animal Models: Use randomized block designs with split plots (e.g., dose as main plot, time as subplot) .
  • Endpoints: Measure LD₅₀, organ histopathology, and serum biomarkers (ALT, creatinine).
  • Statistical Analysis: Apply ANOVA with Tukey’s post-hoc test (α=0.05) and dose-response modeling (e.g., Hill equation).

Q. Q8: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Pool data from multiple studies (fixed/random effects models) to identify outliers.
  • Standardization: Control variables (e.g., bacterial strain, solvent vehicle).
  • In Silico Validation: Molecular docking (e.g., AutoDock Vina) to confirm target binding consistency .

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